molecular formula C17H20O4 B14698909 3,5-Diacetyl-4-phenylheptane-2,6-dione CAS No. 21225-59-2

3,5-Diacetyl-4-phenylheptane-2,6-dione

Cat. No.: B14698909
CAS No.: 21225-59-2
M. Wt: 288.34 g/mol
InChI Key: KLNHXXJUALDKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetyl-4-phenylheptane-2,6-dione ( 21225-59-2) is a chemical compound with the molecular formula C 17 H 20 O 4 and a molecular weight of 288.34 g/mol . It is characterized by a density of 1.105 g/cm³ and a high boiling point of 459.1°C at 760 mmHg, indicating good thermal stability for various experimental conditions . The compound is part of the broader class of diketones and is known in scientific literature by several synonyms, including benzylidenebisacetylacetone and 2-phenyl-1,1,3,3-tetraacetylpropane . The primary research applications of this compound are in the field of chemical synthesis, where it serves as a versatile building block or precursor. Its structure, featuring multiple carbonyl groups, makes it a candidate for use in coordination chemistry, potentially acting as a ligand in the synthesis of metal complexes for catalytic or material science applications . The compound's documented use in various synthetic routes further underscores its utility in constructing complex molecular architectures in an organic chemistry laboratory setting . Researchers can procure this compound with a high purity standard of 99% . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

21225-59-2

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

3,5-diacetyl-4-phenylheptane-2,6-dione

InChI

InChI=1S/C17H20O4/c1-10(18)15(11(2)19)17(14-8-6-5-7-9-14)16(12(3)20)13(4)21/h5-9,15-17H,1-4H3

InChI Key

KLNHXXJUALDKRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetyl-4-phenylheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with acetylacetone under basic conditions, followed by further functional group modifications to introduce the additional acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetyl-4-phenylheptane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The diketone groups can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,5-Diacetyl-4-phenylheptane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-4-phenylheptane-2,6-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone groups can form complexes with metal ions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Diketones

Aliphatic Diketones with Aromatic Substitutions

2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione (3o)
  • Structure : Similar heptane backbone but with methyl groups at positions 2 and 6 and a phenylthio group at position 3.
  • Synthesis : Prepared via oxidative coupling of 2,6-dimethylheptane-3,5-dione with diphenyl disulfide, highlighting the versatility of sulfur-containing substituents in diketone chemistry .
  • Physical Data :

    Property Value (3o)
    Molecular Formula C₁₅H₂₀O₂S
    ¹H NMR (δ, CDCl₃) 0.93 (d, 12H), 3.41–3.51 (m)
    ¹³C NMR (δ, CDCl₃) 19.4, 33.7, 205.5 (C=O)
    HRMS-EI 264.1189 (calcd. 264.1184)

The phenylthio group in 3o may also confer distinct redox properties.

Heterocyclic Diketones

Dihydroxypyrido-pyrazine-1,6-dione Derivatives
  • Structure : Pyrido-pyrazine fused ring system with diketone functionalities at positions 1 and 5. Compound 46 in this series exhibits an EC₅₀ of 6 nM, indicating potent bioactivity .
  • Key Differences : The heterocyclic core of pyrido-pyrazine-diones enables π-π stacking and hydrogen bonding, which are critical for interactions with biological targets (e.g., enzymes). This contrasts with the aliphatic backbone of 3,5-diacetyl-4-phenylheptane-2,6-dione, which may limit such interactions.
Etophylline (Purine-2,6-dione)
  • Structure : Xanthine derivative with a purine ring and diketone groups at positions 2 and 6. Used clinically as a bronchodilator .
  • Comparison: The planar aromatic purine system in etophylline facilitates binding to adenosine receptors, a mechanism absent in aliphatic diketones like this compound.

Agrochemical Diketones

Procymidone and Iprodione
  • Structure : Bicyclic diones (e.g., 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) used as fungicides .
  • Key Differences : The bicyclic framework and halogenated aryl groups in these compounds enhance their stability and pesticidal activity. In contrast, this compound lacks halogen substituents, which may limit its utility in agrochemical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.